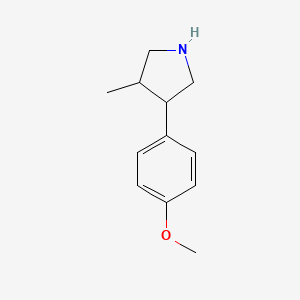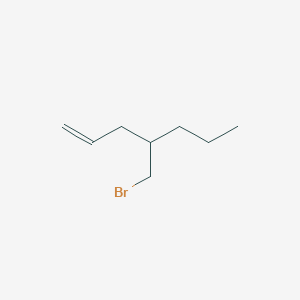
4-(Bromomethyl)hept-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)hept-1-ene is an organic compound with the molecular formula C8H15Br. It is a brominated alkene, characterized by the presence of a bromomethyl group attached to the fourth carbon of a heptene chain.
準備方法
Synthetic Routes and Reaction Conditions
4-(Bromomethyl)hept-1-ene can be synthesized through several methods. One common approach involves the bromination of hept-1-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds via a radical mechanism, where the bromine radical adds to the double bond, followed by hydrogen abstraction to form the bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
4-(Bromomethyl)hept-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of alcohols, ethers, or amines, respectively.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium alkoxides, or amines in polar solvents like ethanol or water.
Electrophilic Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in non-polar solvents like carbon tetrachloride or dichloromethane.
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in solvents like dichloromethane or acetone.
Major Products Formed
Substitution: Alcohols, ethers, or amines.
Addition: Dihalides or haloalkanes.
Oxidation: Epoxides or diols.
科学的研究の応用
4-(Bromomethyl)hept-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the synthesis of bioactive molecules and probes for studying biological processes.
作用機序
The mechanism of action of 4-(Bromomethyl)hept-1-ene in chemical reactions involves the formation of reactive intermediates such as bromonium ions or radicals. These intermediates facilitate the addition or substitution reactions by interacting with nucleophiles or electrophiles. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
4-(Chloromethyl)hept-1-ene: Similar structure but with a chlorine atom instead of bromine.
4-(Iodomethyl)hept-1-ene: Similar structure but with an iodine atom instead of bromine.
4-(Methyl)hept-1-ene: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness
4-(Bromomethyl)hept-1-ene is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The bromine atom also influences the compound’s reactivity in electrophilic addition and oxidation reactions, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C8H15Br |
|---|---|
分子量 |
191.11 g/mol |
IUPAC名 |
4-(bromomethyl)hept-1-ene |
InChI |
InChI=1S/C8H15Br/c1-3-5-8(7-9)6-4-2/h3,8H,1,4-7H2,2H3 |
InChIキー |
OCXCPOOBLGEDLZ-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC=C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B13204714.png)

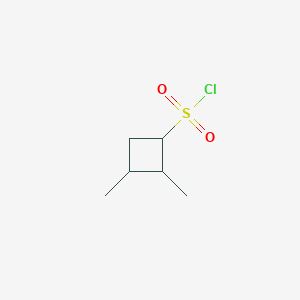
![1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine](/img/structure/B13204735.png)
![3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride](/img/structure/B13204737.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid](/img/structure/B13204746.png)
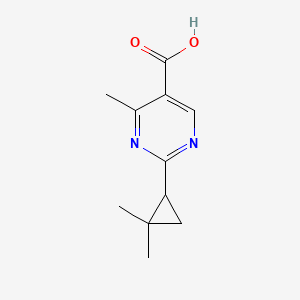


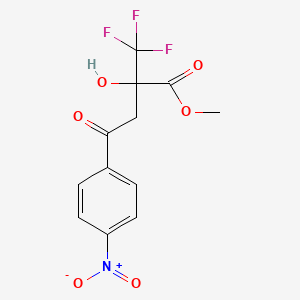
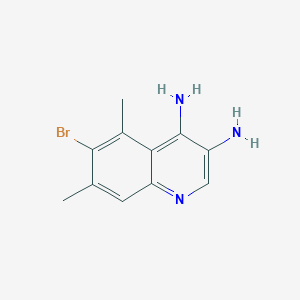
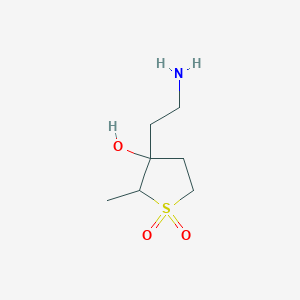
![3-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxolan-3-ol](/img/structure/B13204805.png)
